Levonorgestrel EP Impurity V

Catalog No.
S587396
CAS No.
14009-70-2
M.F
C22H28O2
M. Wt
324.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levonorgestrel EP Impurity V

CAS Number

14009-70-2

Product Name

Levonorgestrel EP Impurity V

IUPAC Name

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C22H28O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,9,14,18-20,23H,4,6,8,10-13H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1

InChI Key

NXKYEZGQCNWQRT-SPQGHWSVSA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Synonyms

(17α)-13-Ethyl-3-methoxy-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol; 13β-Ethyl-17α-ethynyl-3-methoxyestra-1,3,5(10)-trien-17β-ol;

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Isomeric SMILES

CCC12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Synthesis and Characterization:

Levonorgestrel EP Impurity V, also known as aromatic levonorgestrel, is a structural isomer of the synthetic progestin drug levonorgestrel. While levonorgestrel is widely used in hormonal contraceptives, Levonorgestrel EP Impurity V is not a therapeutic agent and is not intended for human consumption. Instead, it finds application in scientific research, particularly in the field of analytical chemistry.

Researchers utilize Levonorgestrel EP Impurity V as a reference standard for various analytical techniques employed in the quality control of pharmaceutical products containing levonorgestrel. These techniques include:

  • High-performance liquid chromatography (HPLC): HPLC is a common method for separating and quantifying different components in a mixture. Levonorgestrel EP Impurity V serves as a reference compound to help identify and quantify levonorgestrel and any potential impurities present in the sample being analyzed [].
  • Mass spectrometry (MS): MS helps identify and characterize unknown compounds based on their mass-to-charge ratio. Levonorgestrel EP Impurity V is used as a reference standard to confirm the identity of levonorgestrel detected in a sample through MS analysis [].

Levonorgestrel EP Impurity V, with the Chemical Abstracts Service number 14009-70-2, is a notable impurity associated with the synthetic progestin Levonorgestrel. This compound is chemically characterized by the molecular formula C22H28O2 and a molecular weight of 324.5 g/mol. Levonorgestrel itself is widely used as an emergency contraceptive and in various hormonal contraceptive formulations. The presence of impurities such as Levonorgestrel EP Impurity V can impact the efficacy and safety profiles of pharmaceutical products containing Levonorgestrel .

Typical of steroidal compounds, including:

  • Hydrogenation: The compound may react with hydrogen in the presence of a catalyst to saturate double bonds.
  • Oxidation: It can be oxidized to form ketones or aldehydes depending on the reaction conditions.
  • Esterification: The hydroxyl groups may react with carboxylic acids to form esters, which can be relevant in drug formulation contexts.

These reactions are significant for understanding the stability and degradation pathways of Levonorgestrel EP Impurity V in pharmaceutical formulations .

Synthesis of Levonorgestrel EP Impurity V typically occurs through:

  • Chemical Synthesis: This involves multi-step synthetic routes that may include starting from natural steroids or synthetic precursors. The methods often utilize reagents that facilitate specific transformations characteristic of steroid chemistry.
  • Isolation from Levonorgestrel: It may also be isolated as a byproduct during the synthesis of Levonorgestrel, where purification techniques such as chromatography are employed to separate it from the main product.

The detailed protocols for synthesis can vary based on the desired purity and yield .

Levonorgestrel EP Impurity V is primarily utilized in:

  • Pharmaceutical Quality Control: As a reference standard for testing and validating analytical methods in laboratories.
  • Research Purposes: Investigating impurities' effects on drug formulations and their biological implications.
  • Regulatory Compliance: Ensuring that pharmaceutical products meet safety standards by monitoring impurity levels.

Its role in these areas underscores its importance in maintaining drug quality and efficacy .

  • Other Hormonal Agents: Given its structural similarities, interactions with other progestins or estrogens could affect pharmacokinetics.
  • Metabolic Enzymes: Investigating how this impurity might influence cytochrome P450 enzymes responsible for drug metabolism could provide insights into its safety profile.

Further research is warranted to fully understand these interactions and their clinical significance .

Levonorgestrel EP Impurity V shares similarities with several other compounds, particularly those within the class of synthetic progestins. Here are some comparable compounds:

Compound NameCAS NumberKey Characteristics
Levonorgestrel797-63-7Widely used emergency contraceptive; progestin
Norethisterone68-22-4Another synthetic progestin; used in oral contraceptives
Desogestrel54024-22-5Progestin used in combination oral contraceptives
Mifepristone84371-65-3Antiprogestin used for medical abortion

Uniqueness of Levonorgestrel EP Impurity V

Levonorgestrel EP Impurity V's uniqueness lies in its specific structure and role as an impurity rather than an active pharmaceutical ingredient. This distinction makes it critical for quality assurance processes in pharmaceutical manufacturing, where monitoring impurities can directly impact product safety and effectiveness .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.4

Dates

Modify: 2024-04-14

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